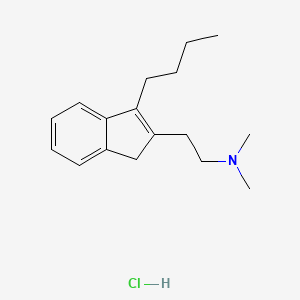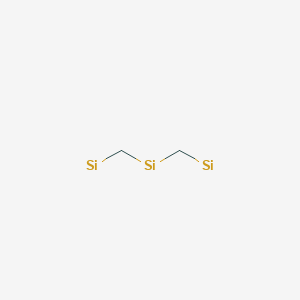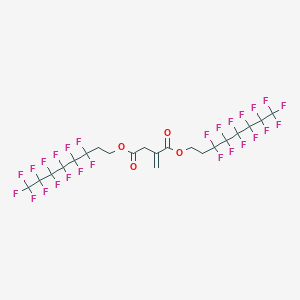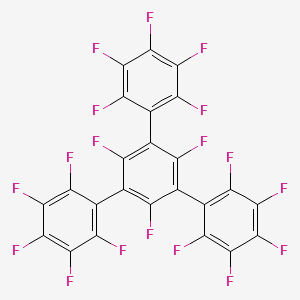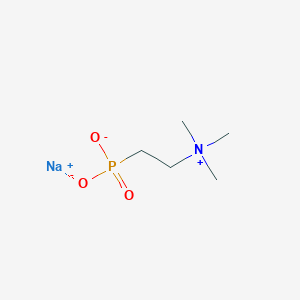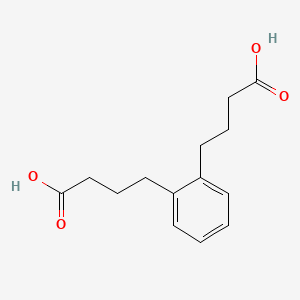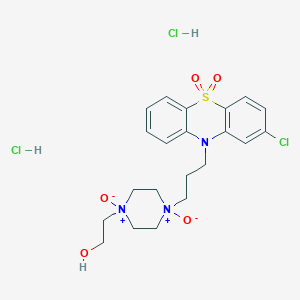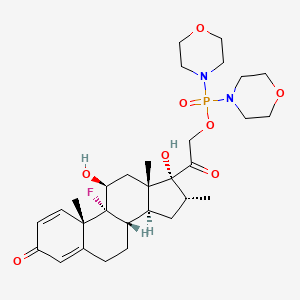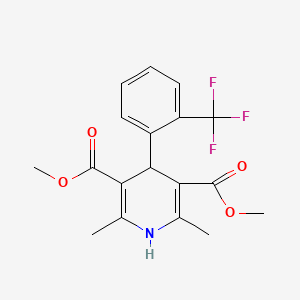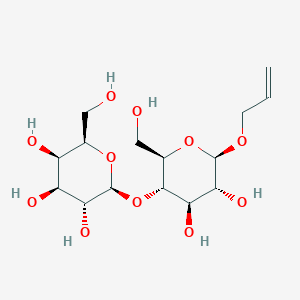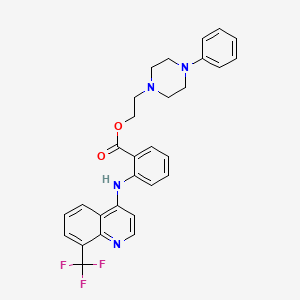
Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a quinoline moiety with a trifluoromethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate typically involves multiple steps, starting with the preparation of the piperazineethanol derivativeThe trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions: Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, reduced piperazine compounds, and substituted phenyl derivatives .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds .
作用機序
The mechanism of action of Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
類似化合物との比較
- Piperazineethanol, 4-(3-(trifluoromethylthio)phenyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate
- Piperazineethanol, 4-phenyl-, N-(7-trifluoromethyl-4-quinolyl)anthranilate
Uniqueness: Piperazineethanol, 4-phenyl-, N-(8-trifluoromethyl-4-quinolyl)anthranilate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group on the quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
55300-49-7 |
|---|---|
分子式 |
C29H27F3N4O2 |
分子量 |
520.5 g/mol |
IUPAC名 |
2-(4-phenylpiperazin-1-yl)ethyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C29H27F3N4O2/c30-29(31,32)24-11-6-10-22-26(13-14-33-27(22)24)34-25-12-5-4-9-23(25)28(37)38-20-19-35-15-17-36(18-16-35)21-7-2-1-3-8-21/h1-14H,15-20H2,(H,33,34) |
InChIキー |
DHKRVFOEMXRVAR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


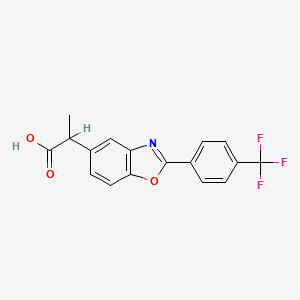
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
